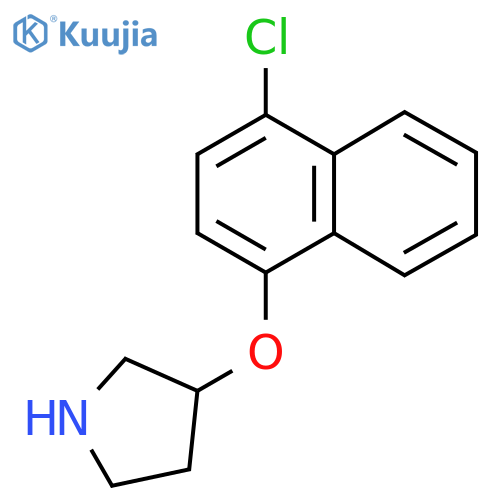Cas no 946727-01-1 (3-(4-Chloro-1-naphthyl)oxypyrrolidine)

946727-01-1 structure
商品名:3-(4-Chloro-1-naphthyl)oxypyrrolidine
CAS番号:946727-01-1
MF:C14H14ClNO
メガワット:247.720062732697
MDL:MFCD08687415
CID:3045851
PubChem ID:45075530
3-(4-Chloro-1-naphthyl)oxypyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine
- 3-(4-chloronaphthalen-1-yl)oxypyrrolidine
- Pyrrolidine, 3-[(4-chloro-1-naphthalenyl)oxy]-
- AKOS011611438
- 3-[(4-chloronaphthalen-1-yl)oxy]pyrrolidine
- 946727-01-1
- 3-(4-Chloro-1-naphthyl)oxypyrrolidine
-
- MDL: MFCD08687415
- インチ: 1S/C14H14ClNO/c15-13-5-6-14(17-10-7-8-16-9-10)12-4-2-1-3-11(12)13/h1-6,10,16H,7-9H2
- InChIKey: ZLJALOLCXDZSFU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2C=CC=CC=21)OC1CNCC1
計算された属性
- せいみつぶんしりょう: 247.0763918g/mol
- どういたいしつりょう: 247.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 21.3Ų
3-(4-Chloro-1-naphthyl)oxypyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C588293-10mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 10mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C588293-5mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 5mg |
$ 50.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023420-1g |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 1g |
5119CNY | 2021-05-07 | ||
| A2B Chem LLC | AY10708-500mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 500mg |
$292.00 | 2024-07-18 | ||
| A2B Chem LLC | AY10708-1g |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 1g |
$421.00 | 2024-07-18 | ||
| TRC | C588293-50mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023420-500mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 500mg |
3332.0CNY | 2021-07-13 | ||
| Matrix Scientific | 023420-500mg |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 500mg |
$205.00 | 2023-09-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622013-500mg |
3-((4-Chloronaphthalen-1-yl)oxy)pyrrolidine |
946727-01-1 | 98% | 500mg |
¥2753.00 | 2024-04-24 | |
| Matrix Scientific | 023420-1g |
3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine |
946727-01-1 | 1g |
$315.00 | 2023-09-11 |
3-(4-Chloro-1-naphthyl)oxypyrrolidine 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
946727-01-1 (3-(4-Chloro-1-naphthyl)oxypyrrolidine) 関連製品
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
